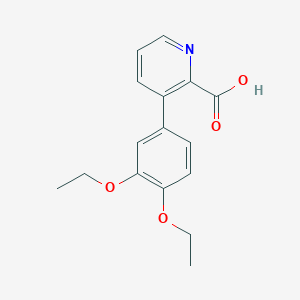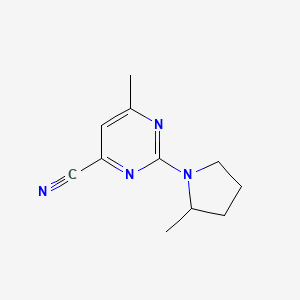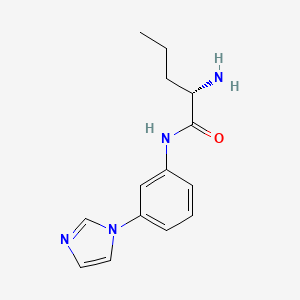![molecular formula C10H15N3O4S B6635297 2-[(2-Methyl-2-methylsulfonylpropyl)amino]pyrimidine-4-carboxylic acid](/img/structure/B6635297.png)
2-[(2-Methyl-2-methylsulfonylpropyl)amino]pyrimidine-4-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(2-Methyl-2-methylsulfonylpropyl)amino]pyrimidine-4-carboxylic acid is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is also known by the chemical name MRS2179 and has been found to have a variety of biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of 2-[(2-Methyl-2-methylsulfonylpropyl)amino]pyrimidine-4-carboxylic acid involves its ability to bind to and block the P2Y1 receptor. This receptor is activated by the binding of adenosine diphosphate (ADP) and plays a key role in platelet aggregation and vasoconstriction. By blocking this receptor, 2-[(2-Methyl-2-methylsulfonylpropyl)amino]pyrimidine-4-carboxylic acid can inhibit these processes and has potential therapeutic applications in a variety of cardiovascular diseases.
Biochemical and Physiological Effects:
In addition to its effects on platelet aggregation and vascular smooth muscle contraction, 2-[(2-Methyl-2-methylsulfonylpropyl)amino]pyrimidine-4-carboxylic acid has also been found to have effects on other physiological processes, including insulin secretion and bone formation. This compound has also been shown to have anti-inflammatory effects, which may have potential applications in the treatment of inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 2-[(2-Methyl-2-methylsulfonylpropyl)amino]pyrimidine-4-carboxylic acid in lab experiments is its high potency and specificity for the P2Y1 receptor. This compound has been extensively studied and its effects are well-characterized, making it a useful tool for investigating the role of this receptor in various physiological processes. However, one limitation of using this compound is its potential toxicity, which must be carefully monitored in lab experiments.
Direcciones Futuras
There are a number of potential future directions for research on 2-[(2-Methyl-2-methylsulfonylpropyl)amino]pyrimidine-4-carboxylic acid. One area of interest is its potential therapeutic applications in cardiovascular diseases, such as thrombosis and atherosclerosis. This compound may also have potential applications in the treatment of inflammatory diseases, such as rheumatoid arthritis. Additionally, further research is needed to fully understand the effects of this compound on other physiological processes, such as insulin secretion and bone formation.
Métodos De Síntesis
The synthesis of 2-[(2-Methyl-2-methylsulfonylpropyl)amino]pyrimidine-4-carboxylic acid can be achieved through a number of different methods, including the reaction of 2-chloro-4,6-dimethoxypyrimidine with 2-methyl-2-(methylsulfonyl)propylamine. This reaction can be carried out using a variety of different solvents and catalysts, and the resulting product can be purified using standard techniques such as column chromatography.
Aplicaciones Científicas De Investigación
2-[(2-Methyl-2-methylsulfonylpropyl)amino]pyrimidine-4-carboxylic acid has been extensively studied for its potential applications in scientific research. This compound has been found to be a potent antagonist of the P2Y1 receptor, which is a G protein-coupled receptor that is involved in a variety of physiological processes, including platelet aggregation and vascular smooth muscle contraction.
Propiedades
IUPAC Name |
2-[(2-methyl-2-methylsulfonylpropyl)amino]pyrimidine-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O4S/c1-10(2,18(3,16)17)6-12-9-11-5-4-7(13-9)8(14)15/h4-5H,6H2,1-3H3,(H,14,15)(H,11,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOWYBODVIGBMCW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CNC1=NC=CC(=N1)C(=O)O)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(2-Methyl-2-methylsulfonylpropyl)amino]pyrimidine-4-carboxylic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-bromo-N-[(1,3,5-trimethylpyrazol-4-yl)methyl]pyridine-2-carboxamide](/img/structure/B6635235.png)
![9-(3-Bromopyridine-2-carbonyl)-1,3,9-triazaspiro[4.5]decane-2,4-dione](/img/structure/B6635236.png)

![6-Methyl-2-[(1-methylcyclopentyl)methylamino]pyrimidine-4-carbonitrile](/img/structure/B6635256.png)
![2-[(2-Methylcyclopentyl)amino]pyrimidine-4-carbonitrile](/img/structure/B6635260.png)
![2-(2,3,4,4a,5,6,7,7a-Octahydrocyclopenta[b]pyridin-1-yl)pyrimidine-4-carbonitrile](/img/structure/B6635268.png)

![2-[1-(4-Cyanophenyl)ethylamino]-6-methylpyrimidine-4-carbonitrile](/img/structure/B6635276.png)


